![molecular formula C11H19NO4 B6634259 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid](/img/structure/B6634259.png)
1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid, also known as MAPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. MAPPC is a derivative of pyrrolidine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
The mechanism of action of 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid involves its ability to bind to and activate GABA receptors. GABA receptors are located throughout the brain and are involved in the regulation of neuronal activity. When activated, GABA receptors inhibit the firing of neurons, leading to a decrease in excitability and an overall calming effect.
Biochemical and Physiological Effects:
1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid has been shown to reduce anxiety and improve sleep quality. It has also been shown to have anticonvulsant effects, making it a potential treatment for seizures.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid in lab experiments is its specificity for GABA receptors. Unlike other compounds that may have non-specific effects on neuronal activity, 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid specifically targets the GABAergic system. However, one limitation of using 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid is its relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid. One area of interest is its potential use as a treatment for anxiety disorders. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the long-term effects of 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid on neuronal activity and behavior. Overall, 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid has the potential to be a valuable tool for studying the GABAergic system and its role in various neurological disorders.
Synthesis Methods
The synthesis of 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid involves the reaction of 2-propylpyrrolidine-2-carboxylic acid with methoxyacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. One of the most significant areas of research has been its potential use as a pharmacological tool for studying the GABAergic system. 1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity.
properties
IUPAC Name |
1-(2-methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-5-11(10(14)15)6-4-7-12(11)9(13)8-16-2/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJNFBQXWJAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyacetyl)-2-propylpyrrolidine-2-carboxylic acid |
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